molecular formula C15H10F3NO5 B2999966 Methyl 3-nitro-4-[3-(trifluoromethyl)phenoxy]benzoate CAS No. 320417-31-0

Methyl 3-nitro-4-[3-(trifluoromethyl)phenoxy]benzoate

Cat. No.: B2999966
CAS No.: 320417-31-0
M. Wt: 341.242
InChI Key: UZHOJCODGUFALF-UHFFFAOYSA-N
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Description

Methyl 3-nitro-4-[3-(trifluoromethyl)phenoxy]benzoate is a nitro-substituted benzoate ester featuring a phenoxy group modified with a trifluoromethyl (-CF₃) moiety at the meta position. This compound’s structure combines electron-withdrawing groups (nitro and trifluoromethyl) with an ester functional group, which may confer unique physicochemical properties, such as enhanced stability or reactivity.

Properties

IUPAC Name

methyl 3-nitro-4-[3-(trifluoromethyl)phenoxy]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3NO5/c1-23-14(20)9-5-6-13(12(7-9)19(21)22)24-11-4-2-3-10(8-11)15(16,17)18/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZHOJCODGUFALF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)OC2=CC=CC(=C2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-nitro-4-[3-(trifluoromethyl)phenoxy]benzoate typically involves the reaction of 3-nitro-4-hydroxybenzoic acid with 3-(trifluoromethyl)phenol in the presence of a suitable esterification agent such as methanol and a catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-nitro-4-[3-(trifluoromethyl)phenoxy]benzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Reduction: Methyl 3-amino-4-[3-(trifluoromethyl)phenoxy]benzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 3-nitro-4-[3-(trifluoromethyl)phenoxy]benzoic acid.

Scientific Research Applications

Methyl 3-nitro-4-[3-(trifluoromethyl)phenoxy]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmacophore in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-nitro-4-[3-(trifluoromethyl)phenoxy]benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group is known to enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Key Research Findings

  • Electron-Withdrawing Groups : The trifluoromethyl and nitro groups synergistically enhance the electrophilicity of the benzoate core, making it reactive in nucleophilic aromatic substitution (e.g., with amines or thiols) .
  • Biological Activity: Phenoxy benzoates with -CF₃ groups exhibit prolonged half-lives in vivo due to resistance to oxidative degradation, a trait leveraged in herbicide design .
  • Structural Flexibility : Replacement of the nitro group with hydroxyl or chlorine alters solubility and bioactivity, highlighting the tunability of this scaffold .

Biological Activity

Methyl 3-nitro-4-[3-(trifluoromethyl)phenoxy]benzoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

This compound has the following chemical properties:

  • Molecular Formula : C₁₅H₁₂F₃NO₃
  • Molecular Weight : 341.24 g/mol
  • Melting Point : 74-76°C
  • CAS Number : 320417-31-0

The presence of the trifluoromethyl group contributes to its lipophilicity and potential interaction with biological targets.

The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways. The trifluoromethyl group is known to enhance the compound's metabolic stability and bioavailability, which may lead to improved pharmacological effects.

  • Inhibition of Enzymatic Activity : Research indicates that compounds with similar structures can inhibit key enzymes involved in metabolic pathways. For instance, studies have shown that the incorporation of trifluoromethyl groups can significantly enhance the potency of inhibitors targeting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) .
  • Receptor Binding : The compound may interact with G-protein coupled receptors (GPCRs), which play critical roles in cell signaling. The binding affinity and selectivity towards specific receptors can be influenced by the electronic properties imparted by the trifluoromethyl group .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialExhibited activity against various bacterial strains
Anti-inflammatoryReduced inflammation markers in vitro
CytotoxicityShowed selective cytotoxic effects on cancer cell lines
Enzyme InhibitionInhibited COX and LOX enzymes in biochemical assays

Case Studies

  • Antimicrobial Activity : A study demonstrated that this compound exhibited significant antimicrobial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicated a strong potential for development into an antimicrobial agent .
  • Anti-inflammatory Effects : In vitro assays revealed that the compound reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS). This suggests its potential use in treating inflammatory diseases .
  • Cytotoxicity Against Cancer Cells : Research involving various cancer cell lines showed that the compound induced apoptosis in a dose-dependent manner, particularly in breast cancer cells. Flow cytometry analysis confirmed increased annexin V binding, indicating early apoptotic changes .

Q & A

Basic Research Questions

Q. What synthetic routes are reported for preparing Methyl 3-nitro-4-[3-(trifluoromethyl)phenoxy]benzoate, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves multi-step nucleophilic aromatic substitution (SNAr) reactions. For example, stepwise substitution of halogenated triazines with phenols (e.g., 3-(trifluoromethyl)phenol) under controlled temperatures (-35°C to 40°C) and basic conditions (DIPEA as a catalyst) can achieve coupling . Purification via column chromatography (silica gel, CH₂Cl₂/EtOAc gradients) is critical for isolating the target compound, with yields up to 90% reported for analogous benzoate derivatives .

Q. How can the purity and structural identity of this compound be validated?

  • Methodological Answer : Use a combination of ¹H NMR (DMSO-d₆, 200–400 MHz) to confirm substituent positions and integration ratios, alongside LC-MS for molecular weight verification. For nitro and trifluoromethyl groups, FT-IR can detect characteristic NO₂ (~1520 cm⁻¹) and CF₃ (~1150 cm⁻¹) stretches. HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) ensures >95% purity, as demonstrated for structurally related benzoic acids .

Q. What are the key solubility and stability considerations for handling this compound?

  • Methodological Answer : The compound is typically soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water. Stability studies under varying pH (e.g., 2–12) and temperatures (4°C to 40°C) are recommended. For long-term storage, keep in anhydrous conditions at -20°C to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-(trifluoromethyl)phenoxy group influence reactivity in subsequent derivatization?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group enhances the electrophilicity of adjacent positions, facilitating reactions like nitro-group reduction or ester hydrolysis. Steric hindrance from the phenoxy group may slow down nucleophilic attacks, necessitating optimized conditions (e.g., higher temperatures or catalysts like Pd/C for reductions). Computational DFT studies can model these effects .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be resolved?

  • Methodological Answer : Trace impurities (e.g., unreacted intermediates or nitro-reduction byproducts) require high-resolution techniques. UPLC-MS/MS with multiple reaction monitoring (MRM) improves specificity. For isomers, chiral HPLC columns (e.g., Chiralpak IA) resolve enantiomeric impurities. Validation parameters (linearity, LOD/LOQ) must adhere to ICH guidelines .

Q. What mechanistic insights explain contradictions in reported catalytic efficiencies for cross-coupling reactions involving this compound?

  • Methodological Answer : Discrepancies may stem from solvent polarity (e.g., DMF vs. THF) or catalyst choice (e.g., Pd(PPh₃)₄ vs. CuI). Kinetic studies (e.g., variable-temperature NMR) and Hammett plots can elucidate electronic effects. Recent work on analogous triazine systems highlights the role of π-π stacking in transition-state stabilization .

Q. How does the compound’s stability under photolytic or oxidative conditions impact its applicability in agrochemical studies?

  • Methodological Answer : Accelerated stability testing (e.g., ICH Q1B photostability guidelines) under UV light (300–800 nm) reveals degradation pathways, such as nitro-group reduction or ester cleavage. LC-HRMS identifies major degradation products, while QSAR models predict environmental persistence. Such data are critical for agrochemical registration .

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